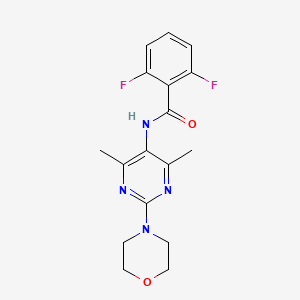

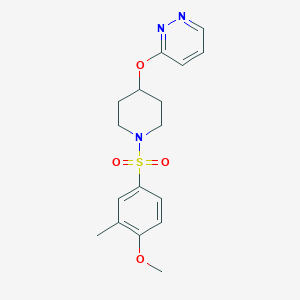

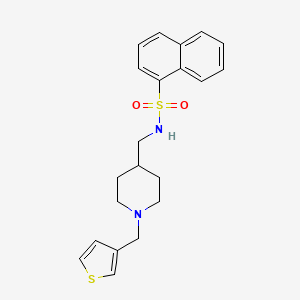

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,6-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2,6-difluorobenzamide” is a compound that has been studied in the context of inhibiting heat shock protein 70 (Hsp70), an emerging cancer target . Inhibition of Hsp70 may affect multiple cancer-associated signaling pathways and result in significant cancer cell apoptosis .

Synthesis Analysis

The synthesis of a similar compound, “N-(2-((4,6-Dimethoxy-2-(piperidin-1-yl)pyrimidin-5-yl)thio)pyrimidin-4-yl)acrylamide (27c)”, was described in a study . The process involved the addition of acryloyl chloride to a solution of a precursor compound and triethylamine (Et3N) in dichloromethane (CH2Cl2). The resulting mixture was stirred at room temperature for 24 hours .

Molecular Structure Analysis

The compound belongs to a class of Hsp70 inhibitors that bind to a novel allosteric pocket located in the N-terminal domain of the protein . These inhibitors take advantage of an active cysteine embedded in the allosteric pocket to act as covalent protein modifiers upon binding .

Chemical Reactions Analysis

The compound is part of a class of irreversible binders to an allosteric site on Hsp70 . The study identifies derivatives that selectively bind to Hsp70 in cancer cells .

Applications De Recherche Scientifique

Synthesis and Chemical Modifications

The synthesis and chemical modification of related compounds have been studied to enhance their biological activities. For example, ferrocenoylbenzamides derivatives, involving morpholine, have been synthesized, indicating interest in modifying chemical structures to explore biological activity and potential applications in medicinal chemistry (Simenel et al., 2008).

Protein Kinase Inhibition

Research into compounds like CTx-0152960 and its analogues demonstrates the application of morpholine derivatives in developing broad-spectrum protein kinase inhibitors. These inhibitors are prepared using hybrid flow and microwave approaches, indicating their potential in therapeutic applications, especially in cancer treatment (Russell et al., 2015).

Antimicrobial and Antifungal Agents

Derivatives of morpholine and pyrimidine have been investigated for their antimicrobial and antifungal properties. For instance, novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides showed significant activity against Mycobacterium tuberculosis, illustrating the potential of these compounds in treating infectious diseases (Ghorab et al., 2017).

Antitumor Activities

The development of novel crystalline forms of compounds and their evaluation for antitumor activities is another area of research. These studies aim to discover new therapeutic options for various cancers, showcasing the importance of chemical synthesis in medical research (Norman, 2008).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N4O2/c1-10-15(22-16(24)14-12(18)4-3-5-13(14)19)11(2)21-17(20-10)23-6-8-25-9-7-23/h3-5H,6-9H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLWSXUFZHQBSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2957847.png)

![[1-(3,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2957854.png)

![5-chloro-N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2957859.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2957860.png)

![1-methyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2957862.png)

![N-[1-(5-fluoro-1-benzofuran-2-yl)ethyl]but-2-ynamide](/img/structure/B2957870.png)